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Compound of Interest

3-(Methoxymethyl)-3-
Compound Name:
methylazetidine hydrochloride

CAS No.: 1622351-29-4

Cat. No.: B1489421

Get Quote

A Critical Guide for Medicinal Chemistry
Applications
Strategic Context: The Rise of -Rich Scaffolds

In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-
dimensional,

-rich architectures is critical for improving physicochemical properties. 3-(Methoxymethyl)-3-
methylazetidine hydrochloride represents a high-value "fragment” in Fragment-Based Drug
Discovery (FBDD).

This scaffold offers three distinct advantages over traditional piperidines or pyrrolidines:
 lowered Lipophilicity (

): The strained azetidine ring lowers the lipophilic contribution compared to larger rings.
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o Gem-Dimethyl Effect Analogue: The 3,3-disubstitution locks the conformation, potentially
reducing the entropic penalty upon binding to a protein target.

» Vector Control: The orthogonal placement of the methyl and methoxymethyl groups allows
for precise probing of hydrophobic pockets.

Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure of this specific salt
form, moving from bulk property analysis to atomic-level connectivity.

Click to download full resolution via product page

Caption: Logical workflow for the structural validation of 3-(Methoxymethyl)-3-methylazetidine
HCI.

Analytical Strategy & Data Interpretation
3.1. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula

lonization Mode: ESI (+)

Theoretical Exact Mass

:116.1070 Da

Observed Target:

ppm.

Fragmentation Pattern:
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o 116

84: Loss of
(32 Da), characteristic of methoxy ethers.

o 116
71: Ring opening/cleavage (Loss of
).

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: DMSO-

is selected over

or

e Why not

? The hydrochloride salt is likely insoluble or sparingly soluble.
e Why not

? Deuterium exchange would eliminate the ammonium (

) signals, removing a critical piece of evidence for the salt form.
Predicted Spectral Data (
NMR, 400 MHz, DMSO-

):
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relaxation of

The ring protons
are
diastereotopic
due to the C3

Multiplet (AB stereocenter.

Ring H (C2/C4) 3.60 - 3.90 4H

System) Expect a
complex pattern
or broadened
singlet if

resolution is low.

Methylene
O-CH2 3.45 Singlet 2H adjacent to

oxygen.

Methoxy methyl
group.

O-CH3 3.28 Singlet 3H

) Methyl attached
C-CH3 1.25 Singlet 3H
to quaternary C3.

Critical Structural Feature - The Ring Protons: Because the molecule has a plane of symmetry
passing through the Nitrogen and C3, the C2 and C4 carbons are chemically equivalent.
However, the protons on C2 are diastereotopic (

is cis to Methyl,
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is trans). Thus, you typically observe an AB quartet (or AA'BB' system) for the ring protons, not
a simple triplet/doublet. NMR Assignments:

C3 (Quaternary): ~35-40 ppm (Low intensity, verified by HMBC).

C2/C4 (Ring): ~55-60 ppm.

O-CH2: ~75-78 ppm (Deshielded by Oxygen).

O-CH3: ~58-59 ppm.

C-CH3: ~20-22 ppm.

3.3. 2D NMR Correlation Logic

To definitively prove the quaternary center at C3, 2D NMR is required.
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P (2.25 ppm)

~

~
~
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\| h
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(3.45 ppm)

~

C2/C4 Ring Ring Protons
HMBC (Strong) (~58 ppm)

HMBC

C3 Quaternary
(~38 ppm)
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Caption: HMBC and NOESY correlations establishing the quaternary center C3 connectivity.

Experimental Protocols
4.1. Sample Preparation for NMR[1]
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Reagent: DMSO-

(99.9% D) + 0.03% TMS (internal standard).

Mass: Weigh 5.0 - 8.0 mg of the hydrochloride salt.

Vessel: 5mm precision NMR tube.

Procedure:

o Dissolve solid in 0.6 mL DMSO-

o Sonicate for 30 seconds to ensure complete dissolution of the salt lattice.

o Critical Step: If the solution is cloudy, filter through a cotton plug. Particulates cause line
broadening that obscures the fine splitting of the azetidine ring protons.

4.2. Chloride Content Determination (Titration)

To distinguish between the free base and the hydrochloride salt without relying solely on NMR
integration of the exchangeable NH proton:

» Method: Argentometric Titration (Mohr method or Potentiometric).

e Reagent: 0.01 M

o Expected Result: 1 equivalent of

per mole of substrate.

o Theoretical % Cl: ~23.3% (Calculated from MW ~151.63).

Quality Control & Impurities

When synthesizing or sourcing this compound, specific impurities are common based on the
synthetic route (often cyclization of amino-alcohols or reduction of azetidinones).
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Impurity Type Origin Detection Method
) ) o LC-MS (Mass +18 or different
Open Chain Amino-Alcohol Incomplete cyclization ]
retention)
HRMS (Mass
Dimerization Polymerization of azetidine
)
Residual Solvents THF, Toluene from synthesis NMR (Check 1.7 ppm / 3.6
ppm for THF)
References

o Azetidine Synthesis & Properties

o Couty, F., & Drouillat, B. (2010). The chemistry of azetidines. Tetrahedron, 66(13), 2329-
2372.

¢ NMR Solvent Data

o Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common
Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-
7515.

¢ Medicinal Chemistry of Strained Rings

o Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.
Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for 4-
membered ring properties).

e Spectroscopic Tables

o Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds. Springer.[3] (Standard reference for chemical shift prediction).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/19995942
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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